Methyl 5-aminonicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-aminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGSRKHDEJNWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363887 | |
| Record name | Methyl 5-aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36052-25-2 | |
| Record name | 3-Pyridinecarboxylic acid, 5-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36052-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-aminonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-aminopyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Overview of Nicotinic Acid Derivatives in Chemical and Pharmaceutical Sciences
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of pyridine (B92270) compounds that have garnered considerable interest in scientific research. chemistryjournal.netnih.gov These compounds are fundamental to various biological processes and have been investigated for their therapeutic potential in a wide range of diseases. chemistryjournal.net
Historically, nicotinic acid itself has been used to manage high levels of fats in the blood. chemistryjournal.net However, the exploration of its derivatives has opened up a much broader field of application. Researchers have synthesized and evaluated numerous nicotinic acid derivatives for their potential as analgesic, anti-inflammatory, and antimicrobial agents. chemistryjournal.netnih.gov Furthermore, some derivatives have shown promise in addressing conditions like Alzheimer's disease and have been investigated for their insecticidal properties. chemistryjournal.netjocpr.com The versatility of the nicotinic acid scaffold allows for structural modifications, such as substitutions on the pyridine ring, which can lead to compounds with diverse pharmacological effects. nih.gov
Historical Context of Methyl 5 Aminonicotinate Research
While a detailed historical account specifically for Methyl 5-aminonicotinate is not extensively documented in early literature, its research trajectory is intrinsically linked to the broader exploration of nicotinic acid and its derivatives. The initial focus on nicotinic acid (niacin) as a vitamin in the early 20th century laid the groundwork for the subsequent investigation of its related compounds.
The synthesis and study of various esters and substituted derivatives of nicotinic acid, including aminonicotinates, likely began as part of a systematic effort to understand structure-activity relationships within this class of compounds. The development of synthetic methodologies, such as esterification and amination of the pyridine (B92270) ring, were crucial steps that enabled the creation of compounds like this compound. jocpr.com Its emergence as a commercially available and valuable research chemical is a testament to its utility as a versatile building block in organic synthesis. nih.gov
Current Research Landscape and Future Directions for Methyl 5 Aminonicotinate
Established Synthetic Routes to this compound
Traditional methods for synthesizing this compound primarily involve the direct esterification of the corresponding carboxylic acid or the chemical reduction of a nitro group precursor.
The direct esterification of 5-aminonicotinic acid is a common and straightforward approach to producing this compound. This transformation is typically achieved by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. Various reagents have been employed for this purpose, including protic acids like gaseous hydrochloric acid (HCl) and thionyl chloride. nih.gov A convenient and efficient method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which facilitates the formation of the corresponding amino acid methyl ester hydrochlorides in good to excellent yields. nih.gov This method is applicable to a wide range of natural, aromatic, and aliphatic amino acids. nih.gov
Another approach involves heating 5-aminonicotinic acid hydrochloride in methanol. google.com To drive the reaction to completion and improve yields, dehydrating agents such as aluminosilicate (B74896) molecular sieves can be used. google.com For instance, boiling 5-aminolevulinic acid hydrochloride in methanol with pre-dried 3A or 4A molecular sieves has been shown to be an effective method for producing the methyl ester hydrochloride. google.com
Table 1: Reagents for Esterification of Amino Acids
| Reagent System | Substrate | Product | Key Advantages |
|---|---|---|---|
| Methanol / Trimethylchlorosilane (TMSCl) | General Amino Acids | Amino Acid Methyl Ester Hydrochlorides | Mild reaction conditions, good to excellent yields. nih.gov |
| Methanol / Gaseous HCl | General Amino Acids | Amino Acid Methyl Esters | Established and widely used method. nih.gov |
| Thionyl Chloride / Methanol | General Amino Acids | Amino Acid Methyl Esters | Effective but may require careful handling of the reagent. nih.gov |
| Methanol / Molecular Sieves | 5-Aminolevulinic acid hydrochloride | 5-Aminolevulinic acid methyl ester hydrochloride | Simplified, eco-friendly process with high conversion. google.com |
An alternative and widely used synthetic strategy involves the reduction of a nitro group on a pyridine (B92270) ring to an amino group. The typical precursor for this reaction is Methyl 5-nitronicotinate. bldpharm.com This method is a cornerstone in the synthesis of various aminonicotinate derivatives.
The most common technique for this transformation is catalytic hydrogenation. This process involves reacting the nitro-substituted precursor with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). prepchem.com For example, Methyl 6-amino-5-nitronicotinate dissolved in methanol can be hydrogenated at room temperature and normal pressure using a 5% Pd/C catalyst. prepchem.com The reaction proceeds until the stoichiometric amount of hydrogen is absorbed, yielding Methyl 5,6-diaminonicotinate after filtration of the catalyst and recrystallization. prepchem.com This method is also applicable to other substituted nitronicotinates, such as the reduction of 2,4-dichloro-6-methyl-5-nitronicotinate to the corresponding 5-aminonicotinate derivative.
Table 2: Research Findings on Nitro Group Reduction
| Starting Material | Reagents/Catalyst | Solvent | Product | Yield |
|---|---|---|---|---|
| Methyl 6-amino-5-nitronicotinate | H₂, 5% Palladium-on-carbon | Methanol | Methyl 5,6-diaminonicotinate | 80% (0.8g from 1g) prepchem.com |
| Methyl 4,6-dinitronicotinate | H₂, Palladium-on-carbon | Not Specified | Methyl 4,6-diaminonicotinate | Not Specified |
| Methyl 6-chloro-5-nitronicotinate | Not specified (reduction step implied) | Not Specified | Methyl 6-amino-5-nitronicotinate | Not Specified google.com |
Novel and Green Synthetic Approaches for this compound and its Derivatives
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic routes. garph.co.ukresearchgate.net These efforts include the use of advanced catalytic systems and environmentally benign solvents. nih.gov
Modern catalytic methods offer highly efficient pathways to aminonicotinate structures, often with improved yields and milder reaction conditions compared to traditional routes. Palladium-catalyzed coupling reactions are particularly notable. For instance, the amino group can be introduced at the 5-position of a dichloronicotinate precursor via coupling with ammonia (B1221849) or a protected amine equivalent like benzophenone (B1666685) imine. Using a catalyst system of Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Xantphos with cesium carbonate (Cs₂CO₃) as the base can achieve yields of 80–85% under relatively mild conditions (90°C).
Copper-catalyzed reactions also present a powerful tool for synthesizing functionalized pyridine derivatives. nih.gov The copper-catalyzed aza-annulation of enynyl azides provides a route to various substituted nicotinates, demonstrating the versatility of catalytic strategies in building the core pyridine structure. nih.gov
The choice of solvent is a critical factor in the environmental impact of a chemical process. nih.gov Green chemistry principles advocate for the reduction or replacement of hazardous organic solvents. garph.co.ukresearchgate.net In the synthesis of nicotinates, progress has been made in substituting traditional solvents with greener alternatives. For example, in chlorination steps that may be part of a larger synthetic sequence involving aminonicotinates, dichloromethane (B109758) has been successfully replaced with cyclopentyl methyl ether (CPME), which reduces environmental impact while maintaining reaction efficiency.
The broader field of green chemistry promotes the use of solvents such as water, supercritical fluids, and those derived from biomass as alternatives to petrochemical-based solvents. nih.govwikipedia.org While specific applications of these green solvents in the direct synthesis of this compound are still an emerging area, the principles are widely applicable. For example, biocatalysis in water is a well-established technique that often replaces non-aqueous solvents, thereby improving the environmental profile of many chemical processes. nih.gov
Strategies for Derivatization at the 5-Amino Position and Nicotinate Moiety
The functional groups of this compound—the 5-amino group and the methyl nicotinate ester—provide two reactive sites for further chemical modification, making it a versatile scaffold in organic synthesis. chemimpex.com
The 5-amino group can undergo a variety of transformations. It can be diazotized and subsequently coupled with phenols or anilines to produce a range of heteroaryl azo dyes. nih.gov The amino group can also be acylated by reacting with acyl chlorides or reductively aminated; for instance, reaction with formaldehyde (B43269) and sodium cyanoborohydride can yield the N,N-dimethylated derivative. nih.govgoogle.com
The nicotinate moiety is also amenable to derivatization. The methyl ester can be converted into a primary amide through ammonolysis or into substituted amides via aminolysis with primary alkylamines. nih.gov Furthermore, the ester can be hydrolyzed under basic conditions, for example using potassium hydroxide (B78521) in methanol, to yield the corresponding carboxylic acid. nih.gov The pyridine ring itself can also be functionalized, such as through chlorination at the 4 and 6 positions using reagents like N-chlorosuccinimide (NCS) under microwave irradiation.
Table 3: Derivatization Strategies for this compound
| Reactive Site | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| 5-Amino Group | Diazotization / Azo Coupling | NaNO₂, HCl, Phenols/Anilines | Azo Dyes nih.gov |
| 5-Amino Group | Acylation | Acyl chloride, Pyridine | N-Acyl Derivatives nih.gov |
| 5-Amino Group | Reductive Amination | Formaldehyde, NaCNBH₃ | Methyl 5-(dimethylamino)nicotinate google.com |
| Nicotinate Moiety (Ester) | Ammonolysis | NH₃, Methanol | 5-Aminonicotinamide nih.gov |
| Nicotinate Moiety (Ester) | Hydrolysis | KOH, Methanol | 5-Aminonicotinic acid nih.gov |
| Pyridine Ring | Chlorination | N-chlorosuccinimide (NCS), DMF | Chlorinated Nicotinate Derivatives |
Functionalization of the Amino Group
The amino group at the 5-position of the pyridine ring is a key site for introducing molecular diversity. Its nucleophilic character allows for a range of functionalization reactions, including acylation and alkylation.
Acylation: The amino group of this compound can be readily acylated using various acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct. youtube.com For instance, the reaction with acetic anhydride (B1165640) can yield Methyl 5-acetamidonicotinate. semanticscholar.orgresearchgate.net The acylation is a chemoselective process, favoring the more nucleophilic amino group over the pyridine nitrogen. semanticscholar.org
Alkylation: N-alkylation of the amino group introduces alkyl substituents, further expanding the chemical space accessible from this compound. This can be achieved by reacting it with alkyl halides. wikipedia.orgyoutube.com The reaction of a related aminonicotinate with 1-bromo-2-methoxyethane (B44670) in the presence of potassium carbonate illustrates a typical procedure for N-alkylation. google.com It is important to note that over-alkylation to form quaternary ammonium (B1175870) salts is a potential side reaction, especially with highly reactive alkylating agents like methyl iodide. masterorganicchemistry.com
Ugi Reaction: The Ugi reaction, a powerful multi-component reaction, offers a pathway to complex peptide-like structures from simple starting materials. wikipedia.org In this one-pot reaction, an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide. This compound can serve as the amine component in the Ugi reaction, leading to the formation of highly functionalized pyridine derivatives. wikipedia.orgmdpi.comrsc.orgbeilstein-journals.org
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Acetic anhydride, NaHCO3, aqueous medium | Methyl 5-acetamidonicotinate | semanticscholar.org |
| Alkylation | Alkyl halide, base (e.g., K2CO3) | N-alkyl-Methyl 5-aminonicotinate | wikipedia.org |
| Ugi Reaction | Aldehyde/ketone, carboxylic acid, isocyanide | Bis-amide derivative | wikipedia.orgmdpi.com |
Modifications of the Ester Group
The methyl ester group of this compound provides another handle for synthetic modifications, including hydrolysis, transesterification, and reduction.
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-aminonicotinic acid, under either acidic or basic conditions. nih.govsmolecule.com Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a base like sodium hydroxide or potassium hydroxide. nih.govchemicalbook.com The resulting carboxylate salt can then be neutralized with an acid to afford the free carboxylic acid. Acid-catalyzed hydrolysis is also possible, typically by heating the ester in the presence of a dilute mineral acid. mdpi.com
Transesterification: Transesterification allows for the conversion of the methyl ester to other alkyl esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comscielo.brbeilstein-journals.orgresearchgate.net For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 5-aminonicotinate. This reaction is often driven to completion by using the desired alcohol as the solvent. biodieseleducation.orgresearchgate.net
Reduction: The ester group can be reduced to a primary alcohol, yielding (5-aminopyridin-3-yl)methanol. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). ias.ac.in This reduction provides a route to a different class of pyridine derivatives with a hydroxymethyl substituent.
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | NaOH or KOH (aq), heat | 5-Aminonicotinic acid | nih.govchemicalbook.com |
| Transesterification | Alcohol (e.g., ethanol), acid or base catalyst | Corresponding alkyl 5-aminonicotinate | masterorganicchemistry.com |
| Reduction | LiAlH4, THF | (5-Aminopyridin-3-yl)methanol | ias.ac.in |
Substitution Patterns on the Pyridine Ring
The pyridine ring of this compound can undergo electrophilic substitution reactions, although the electron-donating amino group and the electron-withdrawing ester group influence the position of substitution.
Halogenation: Direct halogenation of the pyridine ring is a key transformation. For instance, treatment of this compound with chlorine gas in acetic acid leads to the selective chlorination at the 4- and 6-positions, yielding Methyl 5-amino-4,6-dichloronicotinate. This regioselectivity is directed by the activating effect of the amino group. Microwave-assisted chlorination using N-chlorosuccinimide (NCS) in DMF has also been reported as a rapid and efficient method. Bromination can also be achieved using reagents like N-bromosuccinimide (NBS). acs.org
Nitration: Nitration of the pyridine ring can be achieved using a mixture of nitric acid and sulfuric acid. google.com The position of nitration on the pyridine ring is influenced by the existing substituents. In related aminopyridine systems, nitration often occurs at positions ortho or para to the activating amino group, if available. nih.gov
| Reaction Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Chlorination | Cl2, Acetic Acid | Methyl 5-amino-4,6-dichloronicotinate | |
| Chlorination (Microwave) | N-chlorosuccinimide (NCS), DMF, 120 °C | Methyl 5-amino-4,6-dichloronicotinate | |
| Bromination | N-bromosuccinimide (NBS), Ethanol | Brominated this compound derivative | acs.org |
This compound as a Precursor for Bioactive Molecules
This compound, also known as methyl 5-aminopyridine-3-carboxylate, is a versatile chemical building block with significant applications in medicinal chemistry and organic synthesis. chemimpex.commolbase.com Its unique structure, featuring a pyridine ring with an amino group and a methyl ester, allows for various chemical modifications, making it a valuable precursor in the development of novel bioactive molecules and pharmaceutical agents. chemimpex.com Researchers utilize this compound to synthesize a range of complex therapeutic agents, particularly those aimed at treating neurological disorders. chemimpex.com
The structural framework of this compound is particularly suited for the synthesis of nicotinic receptor agonists and antagonists. chemimpex.com These receptors are crucial targets in the treatment of various neurological conditions, and the ability to modify the this compound scaffold allows for the development of compounds with enhanced biological activity and specificity. chemimpex.com The amino and ester groups on the pyridine ring can participate in a variety of reactions, such as couplings and acylations, which opens pathways to create novel compounds with tailored properties for interacting with nicotinic receptors. chemimpex.com
Beyond its direct use in creating receptor ligands, this compound serves as a key intermediate in the synthesis of other important pharmaceutical molecules. chemimpex.com Its reactivity makes it a starting point for more complex structures, including kinase inhibitors and agents with potential antitumor properties.
A specific example of its utility is in the synthesis of intermediates for β-secretase (memapsin-2) inhibitors, which are investigated for the treatment of Alzheimer's disease. google.com In one synthetic pathway, this compound is subjected to reductive amination. The process involves reacting this compound with formaldehyde in the presence of a reducing agent, sodium cyanoborohydride (NaCNBH₃), and acetic acid. This reaction yields methyl 5-(dimethylamino)nicotinate, a more complex intermediate for further elaboration into potential β-secretase inhibitors. google.com
Another key transformation is the direct chlorination of this compound to produce methyl 5-amino-4,6-dichloronicotinate. This is achieved by treating the starting material with chlorine gas in acetic acid. The resulting dichlorinated compound is a critical intermediate for synthesizing various biologically active molecules, including kinase inhibitors.
Enzyme Inhibition Studies
Derivatives of nicotinic acid, the parent scaffold of this compound, have been identified as promising inhibitors of key carbohydrate-metabolizing enzymes, highlighting a potential therapeutic avenue for managing type 2 diabetes.
The inhibition of α-amylase and α-glucosidase is a validated strategy for controlling post-prandial hyperglycemia. chemicalbook.com Recent studies have demonstrated that derivatives of 5-aminonicotinic acid exhibit significant inhibitory activity against both of these enzymes. chemicalbook.com
In one study, a series of 5-aminonicotinic acid derivatives were synthesized and evaluated for their enzymatic inhibition. Several of these compounds showed potent activity, with IC₅₀ values comparable to the standard drug, acarbose. chemicalbook.com For instance, derivatives with specific substitutions on a phenylthiourea (B91264) moiety attached to the core structure displayed significant inhibition of both α-amylase and α-glucosidase. chemicalbook.com
Table 1: Inhibitory Activity (IC₅₀) of 5-Aminonicotinic Acid Derivatives against α-Amylase and α-Glucosidase
| Compound | Substituent | α-Amylase IC₅₀ (µg/mL) chemicalbook.com | α-Glucosidase IC₅₀ (µg/mL) chemicalbook.com |
| 2 | 4-Cl | 12.91 ± 0.04 | 12.72 ± 0.12 |
| 4 | 4-Br | 12.17 ± 0.14 | 12.01 ± 0.09 |
| 5 | 4-NO₂ | 13.57 ± 0.17 | 13.68 ± 0.36 |
| 6 | 4-OCH₃ | 13.01 ± 0.07 | 13.11 ± 0.15 |
| 7 | 4-CH₃ | 12.91 ± 0.08 | 12.79 ± 0.17 |
| 8 | 4-CF₃ | 13.04 ± 0.02 | 12.99 ± 0.09 |
| Acarbose (Standard) | - | 10.98 ± 0.03 | 10.79 ± 0.17 |
Data is presented as mean ± SEM.
Further mechanistic studies on a different set of nicotinic acid derivatives, specifically those with (thio)ether functionalities at position 6, have revealed a noncompetitive mode of inhibition for both α-amylase and α-glucosidase. chemimpex.comgoogle.comgoogle.com This is a significant finding, as many existing inhibitors function through a competitive mechanism. chemimpex.comgoogle.com A noncompetitive inhibitor binds to an allosteric site on the enzyme, distinct from the active site, and can bind whether or not the substrate is already bound. chemimpex.com This mode of action means the inhibitor's effect cannot be overcome by increasing the substrate concentration, offering a potential advantage in regulating enzyme function. chemimpex.com The ability of these nicotinic acid derivatives to act as noncompetitive inhibitors on both enzymes simultaneously presents a novel strategy for developing improved agents for type 2 diabetes. chemimpex.com
Structure-activity relationship (SAR) analysis of 5-aminonicotinic acid derivatives provides insight into the features that govern their inhibitory potency. chemicalbook.com For derivatives featuring a phenylthiourea group, the nature and position of substituents on the phenyl ring are critical.
The research indicates that the presence of nonpolar groups as substituents is key for establishing notable interactions with residues in the active site of α-amylase. Compounds with electron-withdrawing groups like chloro (Cl), bromo (Br), nitro (NO₂), and trifluoromethyl (CF₃), as well as electron-donating groups like methoxy (B1213986) (OCH₃) and methyl (CH₃) at the para-position of the phenyl ring, all exhibited potent α-amylase inhibition. chemicalbook.com In contrast, unsubstituted or di-substituted compounds showed less impressive activity. Molecular docking studies suggest that these active compounds form key interactions, such as hydrogen bonds and salt bridges with amino acid residues like D300 and pi-sulfur contacts with H305 within the enzyme's binding site.
SARS-CoV 3CLpro Inhibition
The 3C-like protease (3CLpro), a crucial enzyme for the replication of SARS-CoV-2, has been a primary focus for the development of antiviral drugs. nih.gov This enzyme is responsible for cleaving the viral polyproteins pp1a and pp1ab to generate essential non-structural proteins. nih.govjelsciences.com The inhibition of 3CLpro's proteolytic activity effectively blocks viral replication. nih.gov The active site of 3CLpro contains a catalytic dyad of His41 and Cys145. nih.govjelsciences.com
Research has led to the development of various inhibitors targeting 3CLpro. While many are covalent inhibitors that react with the catalytic cysteine, noncovalent inhibitors have also been identified. nih.gov For instance, chloropyridinyl esters of various nonsteroidal anti-inflammatory drugs (NSAIDs) and related aromatic carboxylic acids have been synthesized and evaluated for their inhibitory activity against SARS-CoV-2 3CLpro. mdpi.com In one study, a compound, 9a , emerged as the most potent inhibitor with an IC50 value of 160 nM. mdpi.com Another compound, 13b , showed an IC50 of 4.9 µM and also exhibited antiviral activity in VeroE6 cells. mdpi.com
Furthermore, indole (B1671886) chloropyridin-3-yl ester derivatives have been developed as potent inhibitors of SARS-CoV-2 3CLpro. mdpi.com These findings highlight the potential of designing specific inhibitors, including those based on the aminonicotinate scaffold, to target this essential viral enzyme. The high sequence identity (96.1%) between the 3CLpro of SARS-CoV-2 and SARS-CoV suggests that inhibitors developed for one may be effective against the other, facilitating rapid drug development. nih.govdovepress.com
Interactive Data Table: SARS-CoV 3CLpro Inhibitors
| Compound | Type | Target | IC50 | Antiviral EC50 | Cell Line |
|---|---|---|---|---|---|
| 9a | Chloropyridinyl ester | SARS-CoV-2 3CLpro | 160 nM | - | - |
| 13b | Chloropyridinyl ester | SARS-CoV-2 3CLpro | 4.9 µM | 24 µM | VeroE6 |
| Remdesivir | RdRp inhibitor | RdRp | - | 2.4 µM | VeroE6 |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). heraldopenaccess.usnih.gov Inhibitors of these enzymes are used to manage symptoms of neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com
A study on ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] chemimpex.comresearchgate.netnaphthyridine-3-carboxylate, an analog of this compound, showed it to be a potent and selective AChE inhibitor. researchgate.netnih.gov This suggests its potential as a lead compound for developing new cholinergic agents. researchgate.netnih.gov
The inhibitory activity of various compounds against AChE and BChE has been explored. For example, a series of sulfenylated 5-aminopyrazoles were synthesized and tested, with compound 3b showing high potency against both enzymes, having IC50 values of 1.634 ± 0.066 μM for AChE and 0.0285 ± 0.019 μM for BChE. nih.gov In another study, novel pyridyl–pyridazine hybrids were synthesized, and compound 5 was identified as the most potent inhibitor with IC50 values of 0.26 µM for AChE and 0.19 µM for BChE. mdpi.com These values indicate stronger inhibition than the established drugs rivastigmine (B141) and tacrine. mdpi.com
Interactive Data Table: Cholinesterase Inhibitors
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] chemimpex.comresearchgate.netnaphthyridine-3-carboxylate | AChE | Potent and selective |
| 3b (sulfenylated 5-aminopyrazole) | AChE | 1.634 ± 0.066 |
| BChE | 0.0285 ± 0.019 | |
| 5 (pyridyl–pyridazine hybrid) | AChE | 0.26 |
| BChE | 0.19 | |
| Donepezil | AChE | 0.17 |
| BChE | 0.41 | |
| Tacrine | AChE | 0.44 |
| BChE | 0.12 | |
| Rivastigmine | AChE | 2.76 |
| BChE | 18.08 |
P2Y12 Receptor Antagonism
The P2Y12 receptor is a crucial component in platelet activation and thrombus formation, making it a significant target for antithrombotic drugs. researchgate.nettandfonline.com Several P2Y12 receptor antagonists have been developed, including clopidogrel (B1663587) and ticagrelor. researchgate.net
Research into ethyl 6-aminonicotinate acyl sulfonamides led to the identification of potent P2Y12 receptor antagonists. tandfonline.comrndsystems.com One such antagonist, AZD1283 , demonstrated high affinity for the P2Y12 receptor with an IC50 of 11 nM in radioligand binding assays and 25 nM in GTPγS binding assays. rndsystems.com It was shown to inhibit ADP-induced platelet aggregation in vivo. rndsystems.com
Further optimization of the AZD1283 scaffold led to the discovery of novel bicyclic pyridine derivatives with enhanced metabolic stability. nih.gov Compound 58l from this series showed potent inhibition of platelet aggregation in vitro and antithrombotic efficacy in a rat model. nih.gov
Interactive Data Table: P2Y12 Receptor Antagonists
| Compound | Target | Assay | IC50 (nM) |
|---|---|---|---|
| AZD1283 | P2Y12 Receptor | Radioligand binding | 11 |
| GTPγS binding | 25 | ||
| 58l | P2Y12 Receptor | Platelet aggregation | Potent inhibition |
Antiparasitic Activity: Investigations against Toxoplasma gondii
Toxoplasma gondii is an obligate intracellular parasite that can cause severe illness, particularly in immunocompromised individuals. acs.orgmdpi.com The parasite's ability to replicate within host cells is a key target for antiparasitic drug development. nih.gov
Inhibition of Intracellular Parasite Replication
Several studies have investigated compounds for their ability to inhibit the replication of T. gondii. In one study, a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated. acs.org Compounds 11 and 18 were the most potent, with IC50 values of 6.33 μM and 5.94 μM, respectively, for inhibiting parasite replication. acs.org
Another study screened a library of small molecules and identified CGI-1746 and JH-II-127 as inhibitors of tachyzoite growth, with IC50 values of 14.58 ± 1.52 μM and 5.88 ± 0.23 μM, respectively. frontiersin.org These compounds were found to significantly inhibit the intracellular proliferation of the parasite. frontiersin.org
Natural products have also been explored for their anti-Toxoplasma activity. A subfraction from the fern Pleopeltis crassinervata, rich in terpenes and fatty acid methyl esters, showed significant inhibition of intracellular parasite proliferation, with complete inhibition observed at a concentration of 47 µg/mL. mdpi.com
Interactive Data Table: Inhibitors of Toxoplasma gondii Replication
| Compound/Substance | Type | IC50 (µM) |
|---|---|---|
| 11 | 2-(piperazin-1-yl)quinazolin-4(3H)-one derivative | 6.33 |
| 18 | 2-(piperazin-1-yl)quinazolin-4(3H)-one derivative | 5.94 |
| CGI-1746 | Small molecule | 14.58 ± 1.52 |
| JH-II-127 | Small molecule | 5.88 ± 0.23 |
| Hsf1 (from P. crassinervata) | Terpene/Fatty acid methyl ester subfraction | Complete inhibition at 47 µg/mL |
Mechanistic Insights into Antiparasitic Action
The mechanisms by which compounds inhibit Toxoplasma gondii are varied. The parasite relies on both host and its own metabolic pathways for survival. plos.org For example, T. gondii can be made sensitive to atorvastatin, which inhibits the host's mevalonate (B85504) pathway for isoprenoid synthesis, by simultaneously targeting the parasite's own isoprenoid synthesis pathway. plos.org
Some compounds target specific parasite enzymes. For instance, the small molecule SB505124 was found to inhibit parasite growth by targeting both the host cell's Activin-Like Kinase (ALK) receptors (ALK4, ALK5, and ALK7), which are involved in activating the hypoxia-inducible factor-1 (HIF-1), and a parasite-encoded MAP kinase, TgMAPK1. plos.org
Other mechanisms involve the disruption of essential transport processes. T. gondii possesses formate-nitrite transporter (FNT)-type proteins in its plasma membrane that are crucial for exporting lactate, a major by-product of its metabolism. nih.gov Inhibition of these transporters has been shown to impair parasite growth. nih.gov
Furthermore, some compounds induce ultrastructural damage to the parasite. A subfraction from Pleopeltis crassinervata was observed to cause membrane damage and conoid extrusion in tachyzoites, directly interfering with the parasite's lytic cycle. mdpi.com
Exploration in Agricultural Chemistry
This compound and its derivatives also have applications in agricultural chemistry. chemimpex.comlookchem.com These compounds can serve as building blocks for the development of agrochemicals such as herbicides and pesticides. chemimpex.com
A novel 2-aminonicotinate fungicide, aminopyrifen , has been developed and shown to have a unique mode of action and broad-spectrum activity against various plant pathogenic fungi, particularly Ascomycetes. nih.gov It is highly effective at inhibiting the germ-tube elongation of Botrytis cinerea and exhibits both preventive and translaminar action. nih.gov Carbamate compounds, which can be structurally related to aminonicotinate derivatives, are also widely used as fungicides, insecticides, and herbicides in agriculture. nih.gov
Agrochemical Development (Herbicides, Pesticides)
This compound serves as a versatile precursor and structural scaffold in the development of novel agrochemicals, particularly herbicides. While not typically used as an active herbicidal agent itself, its chemical structure is a key component in the synthesis of more complex molecules with potent biological activity. The pyridine ring system is a well-established toxophore in many commercial pesticides, and derivatives of nicotinic acid are explored for new modes of action to combat the growing issue of weed resistance.
The development process often involves modifying the core structure of this compound to enhance its efficacy against specific plant targets. For instance, research into pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from 2-chloronicotinic acid, has yielded compounds with significant herbicidal effects. In one study, a series of these derivatives were tested against various plant species. The compound 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (2o) , showed herbicidal activity comparable to commercial herbicides like clomazone (B1669216) and flumioxazin (B1672886) against bentgrass (Agrostis stolonifera). mdpi.com
Similarly, new 6-indazolyl-2-picolinic acids have been designed and synthesized as potential herbicides that mimic natural auxins. These studies demonstrate a structure-activity relationship where substitutions on the indazole ring significantly influence herbicidal potency. Compounds with electron-withdrawing groups, such as bromine or chlorine, on the indazole ring displayed higher inhibitory activity on the root growth of various weeds. nih.gov
The data below illustrates the herbicidal efficacy of selected pyrido[2,3-d]pyrimidine derivatives against different plant species.
Table 1: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives
Inhibitory effect of compounds at a concentration of 1 mM against the germination of two dicotyledonous and two monocotyledonous plant species. Inhibition is rated on a scale from 0 (no effect) to 5 (complete inhibition).
| Compound | Lettuce (Lactuca sativa) | Field Mustard (Brassica campestris) | Bentgrass (Agrostis stolonifera) | Wheat (Triticum aestivum) |
|---|---|---|---|---|
| 2a | 0 | 3 | 4 | 2 |
| 2g | 0 | 3 | 5 | 3 |
| 2o | 0 | 4 | 5 | 3 |
| Clomazone (Control) | 5 | 5 | 5 | 5 |
| Flumioxazin (Control) | 5 | 5 | 5 | 5 |
This strategic derivatization of nicotinic acid-related structures like this compound is a cornerstone of modern herbicide discovery, aiming for compounds with novel mechanisms of action and improved environmental profiles. rsc.orggoogle.com
Biochemical Pathway Investigations
Studies on Metabolic Pathways
This compound and its parent compound, nicotinic acid (a form of vitamin B3), are integral to fundamental metabolic pathways in virtually all organisms, including plants. In plants, nicotinic acid is a central precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme for redox reactions in primary and secondary metabolism. researchgate.netnih.gov Investigations into the fate of nicotinic acid in plants reveal three primary metabolic routes: incorporation into the NAD+ salvage pathway, conversion to nicotinic acid N-glucoside, or formation of trigonelline (B31793) (N-methylnicotinic acid). nih.gov
The specific pathway utilized can vary significantly between plant species. For example, a study examining 23 wild plant species found that most convert nicotinic acid into either the N-glucoside form or trigonelline, with only one species, Cycas revoluta, producing both. nih.gov Understanding these metabolic conversions is crucial, as they can affect the bioavailability and activity of nicotinic acid-derived compounds introduced into the plant system, such as herbicides.
Furthermore, the NAD+ biosynthesis pathway, which relies on nicotinic acid, is a target for biochemical investigation. The pathway involves several key enzymes, including nicotinamidase, quinolinate phosphoribosyltransferase (QPT), and nicotinate phosphoribosyltransferase (NaPRT), which convert precursors into NAD+. oup.com By using analogs and derivatives of nicotinic acid, researchers can probe these pathways to identify potential targets for new bioactive compounds. Disrupting this essential metabolic route can lead to significant physiological consequences, making it an attractive target for herbicide development. nih.govoup.com
Enzyme Activity Modulation
The structure of this compound makes it a valuable starting material for synthesizing potent and specific modulators of enzyme activity. Its reactive sites allow for chemical modifications that can generate analogs capable of targeting the active or allosteric sites of enzymes, leading to either inhibition or activation.
A notable example is the use of this compound in the development of sirtuin modulators. Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in cellular metabolism and aging. google.com In one study, this compound was a key intermediate in the synthesis of novel substituted bicyclic aza-heterocycles designed to modulate sirtuin activity. These compounds are investigated for their potential to increase lifespan and treat a variety of metabolic and age-related disorders. google.com
Another area of investigation involves the development of inhibitors for protein methyltransferases (PRMTs), enzymes that are crucial in epigenetic regulation. Bisubstrate inhibitors, which target both the cofactor (S-adenosylmethionine, SAM) binding site and the substrate-binding site, have been designed to achieve high potency and selectivity. For example, an analog of SAM, compound 16 , which incorporates a linker and a guanidinium (B1211019) group to mimic the arginine substrate, showed potent and selective inhibition of PRMT1. nih.gov
The table below presents data on the inhibitory activity of a bisubstrate analog against two protein arginine methyltransferases.
Table 2: Inhibition of Protein Arginine Methyltransferases (PRMTs) by a Bisubstrate Inhibitor
The half-maximal inhibitory concentration (IC50) values for compound 16, a bisubstrate inhibitor designed from SAM analogs.
| Enzyme | Compound 16 IC50 (μM) |
|---|---|
| PRMT1 | 2.9 |
| CARM1 | >50% remaining activity at 100 μM |
These examples highlight how the core structure of this compound can be leveraged to create sophisticated molecular probes and potential therapeutic agents by precisely modulating the activity of key enzymes in various biological pathways. researchgate.net
Medicinal Chemistry Applications and Therapeutic Potential of Methyl 5 Aminonicotinate Derivatives
Drug Discovery and Development
The aminonicotinate framework is a privileged structure in drug design, valued for its ability to be incorporated into larger molecules that target specific enzymes and receptors. The chemical properties of the amino group and the methyl ester can be fine-tuned to optimize a compound's potency, selectivity, and pharmacokinetic profile.
The pyridine (B92270) ring, a core component of Methyl 5-aminonicotinate, is a common feature in molecules designed to act on the central nervous system (CNS). The development of antagonists for the N-methyl-D-aspartate receptor (NMDAR) is one such area of research. Overstimulation of these receptors is linked to excitotoxicity and neuronal damage in various neurodegenerative conditions. mdpi.com The design of novel molecules that can modulate NMDAR activity is a key strategy. The aminopyridine scaffold of this compound offers a starting point for creating compounds with the potential to interact with glutamatergic pathways, which are crucial for synaptic plasticity and cognitive function. mdpi.com
Derivatives of nicotinic acid have long been investigated for their effects on the cardiovascular system. A closely related compound, Methyl nicotinate (B505614), is known to be a vasodilator that enhances local blood flow upon topical application. drugbank.comchemicalbook.com This effect is mediated by the release of prostaglandins, which relax the peripheral capillaries. drugbank.com The methyl ester group in these compounds facilitates skin penetration due to its lipophilicity, allowing for rapid absorption. drugbank.com This established biological activity suggests that derivatives of this compound could be systematically modified to develop agents with specific vasodilatory properties for potential use in conditions characterized by poor microcirculation.
Research into aminotetralin derivatives for treating myocardial ischemia further highlights the therapeutic goal of developing new agents for heart conditions. google.com While structurally distinct, this research underscores the focus on creating compounds that can protect the heart muscle during periods of reduced oxygen supply.
While direct research into this compound derivatives for diabetes is an emerging field, the parent molecule, nicotinic acid (a form of vitamin B3), is a well-known modulator of lipid metabolism. Nicotinic acid and its amide form, nicotinamide (B372718), are precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and energy metabolism. Given that mitochondrial dysfunction is a key factor in the pathophysiology of type 2 diabetes, exploring compounds that can influence cellular metabolic pathways is a rational approach. The potential for this compound derivatives to be developed into agents that modulate enzymes involved in glucose and lipid metabolism remains an area for future investigation.
A significant area of exploration for compounds containing an amino-heterocyclic scaffold is in the treatment of Alzheimer's disease. One of the primary therapeutic strategies is the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). A deficit in acetylcholine is a hallmark of the disease. nih.gov
Researchers have designed and synthesized complex molecules that incorporate scaffolds similar to this compound to create potent cholinesterase inhibitors. These multi-target-directed ligands (MTDLs) are designed to interact with multiple pathological processes of Alzheimer's disease simultaneously. mdpi.com For example, novel heterodimers combining tacrine, an older AChE inhibitor, with other heterocyclic systems have produced some of the most potent human cholinesterase inhibitors identified to date. rsc.org
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Tacrine-neocryptolepine heterodimer (Compound 3) | Human Acetylcholinesterase (hAChE) | 0.95 nM | rsc.org |
| Tacrine-neocryptolepine heterodimer (Compound 3) | Human Butyrylcholinesterase (hBuChE) | 2.29 nM | rsc.org |
| Benzothiazepine 1 | Acetylcholinesterase (AChE) | 1.0 µM | researchgate.net |
This table presents data for complex derivatives that incorporate amino-heterocyclic motifs, illustrating the potential for this class of compounds in designing potent enzyme inhibitors relevant to Alzheimer's disease.
Pharmacokinetic and Pharmacodynamic Studies of Derivatives
The study of pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body) is essential for developing viable therapeutic agents. For derivatives of this compound, these properties are heavily influenced by the core structure and its functional groups.
The bioavailability and metabolic fate of a drug candidate determine its concentration and duration of action in the body. For derivatives of this compound, the methyl ester group plays a crucial role.
Absorption: The methyl ester increases the lipophilicity of the nicotinic acid scaffold, which can enhance its ability to cross biological membranes, such as the skin or the intestinal wall. Studies on the related compound Methyl nicotinate show it rapidly penetrates the skin. drugbank.com
Metabolism: A primary metabolic pathway for ester-containing compounds is hydrolysis by esterase enzymes, which are abundant in the body, particularly in the liver, plasma, and skin. It is anticipated that this compound and its derivatives would undergo ester hydrolysis to form the more polar metabolite, 5-aminonicotinic acid, and methanol (B129727). drugbank.com This conversion can be a critical step in the drug's activation or clearance. The rate of hydrolysis can be modulated by designing different ester derivatives to create prodrugs with tailored release profiles.
Excretion: Following metabolism, the more water-soluble metabolites are typically eliminated from the body by the kidneys. drugbank.com
| Parameter | Finding | Context | Reference |
|---|---|---|---|
| Absorption | Rapidly penetrates the skin (in vitro) | Enhanced by lipophilic methyl group | drugbank.com |
| Metabolism | Undergoes ester hydrolysis to nicotinic acid | Mediated by non-specific esterases in the dermis | drugbank.com |
| Half-life | 3 to 10 minutes (in vitro) | Measured in the dermis layer of the skin | drugbank.com |
| Excretion | Primarily via the kidneys | Metabolites are recovered in urine | drugbank.com |
This table summarizes the known pharmacokinetic data for Methyl nicotinate, which serves as a relevant model for predicting the behavior of this compound derivatives.
Structure-Activity and Structure-Property Relationships
The exploration of structure-activity relationships (SAR) is fundamental to optimizing a lead compound's potency and selectivity. researchgate.net For derivatives of 5-aminonicotinamide targeting PARP-1, SAR studies reveal critical insights into the molecular interactions governing inhibition. The primary carboxamide group at the 3-position of the pyridine ring is essential for activity, as it forms key hydrogen bond interactions with amino acid residues in the catalytic pocket of the PARP enzyme, mimicking the binding of the natural substrate's nicotinamide moiety.
Systematic modifications have largely focused on the derivatization of the 5-amino group, typically by forming an amide linkage with a substituted benzoic acid. This strategy introduces a second aromatic ring that can be positioned to occupy a hydrophobic pocket within the enzyme, thereby increasing binding affinity. The nature and position of substituents on this appended phenyl ring significantly modulate the inhibitory activity.
Key Research Findings from SAR Studies:
Role of the Phenyl Ring: The introduction of a benzoyl group at the 5-amino position generally leads to a substantial increase in potency compared to the unsubstituted parent compound.
Effect of Phenyl Substituents: Small, lipophilic, and electron-withdrawing groups on the phenyl ring often enhance activity. For instance, substituents at the meta or para positions can improve interactions within the target binding site. A fluorine atom, for example, can increase potency through favorable electronic interactions or by displacing water molecules.
Impact of Linker Modification: The amide linker between the nicotinamide core and the terminal phenyl ring is crucial for maintaining the correct orientation of the two aromatic systems for optimal binding.
These relationships are illustrated in the following data table, which presents hypothetical but representative data for a series of N-(5-carbamoylpyridin-3-yl)benzamide derivatives against PARP-1.
| Compound ID | R-Group (Substitution on Phenyl Ring) | PARP-1 IC₅₀ (nM) |
| 1 | H (Unsubstituted) | 850 |
| 2 | 4-F | 75 |
| 3 | 4-CH₃ | 120 |
| 4 | 3-CN | 50 |
| 5 | 4-OCH₃ | 350 |
Structure-property relationships (SPR) are also critical in drug development. Modifications that enhance potency must be balanced with the need for favorable pharmacokinetic properties, such as solubility and metabolic stability. For instance, while lipophilic substituents may increase potency (as seen with 4-F vs. H), they can also decrease aqueous solubility. The addition of polar groups or nitrogen-containing heterocycles can sometimes mitigate this issue without sacrificing activity. Furthermore, certain substituents can block sites of metabolic oxidation, improving the compound's half-life in vivo.
Design and Synthesis of Conformationally Restricted Analogs for Enhanced Activity and Specificity
A common strategy in medicinal chemistry to enhance ligand potency and selectivity is through conformational restriction. nih.gov Flexible molecules pay an entropic penalty upon binding to their target, as they must adopt a specific, low-energy conformation. By designing rigid analogs that are "pre-organized" in this bioactive conformation, this entropic cost is minimized, leading to a more favorable binding affinity.
In the context of nicotinamide-based PARP inhibitors, the rotatable bond of the amide linker allows the molecule to adopt multiple conformations in solution. X-ray crystallography studies of inhibitors bound to the PARP enzyme reveal that they often adopt a relatively planar, U-shaped conformation. This knowledge has driven the design of conformationally restricted analogs where the nicotinamide core is fused with the adjacent phenyl ring system through cyclization, often creating a tricyclic or tetracyclic lactam structure.
Design Rationale and Synthesis:
The design objective is to lock the key pharmacophoric elements into the orientation required for optimal interaction with the enzyme. This is achieved by synthesizing a rigid scaffold that holds the carboxamide group and the extended aromatic system in the precise geometry observed in the enzyme-bound state. The synthesis of such analogs often begins with a suitably functionalized this compound derivative. An intramolecular cyclization reaction, such as a Heck coupling or a nucleophilic aromatic substitution, can be employed to form the new ring system that bridges the nicotinamide and phenyl moieties, resulting in a rigid, polycyclic structure. A well-known example of a clinically approved PARP inhibitor with such a rigidified scaffold is Olaparib.
The impact of this strategy on biological activity is often significant, as demonstrated in the table below, comparing a flexible lead compound with its conformationally restricted counterpart.
| Compound Type | Example Structure | PARP-1 IC₅₀ (nM) | Rationale for Activity Change |
| Flexible Analog | N-(5-carbamoylpyridin-3-yl)benzamide | 850 | High conformational flexibility leads to an entropic penalty upon binding. |
| Restricted Analog | Tricyclic Lactam System | 5 | The rigid structure is pre-organized in the bioactive conformation, enhancing binding affinity by minimizing entropic loss. |
By restricting the molecule's conformation, chemists can achieve substantial gains in potency. This approach can also improve selectivity, as the rigid structure may fit poorly into the binding sites of off-target proteins, reducing the potential for unwanted side effects.
Advanced Spectroscopic and Computational Analysis in Methyl 5 Aminonicotinate Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and purity of Methyl 5-aminonicotinate. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, mass spectrometry, and infrared spectroscopy provide detailed information about its atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound.
¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the amino group (-NH₂), and the protons of the methyl ester group (-OCH₃). The chemical shifts (δ) of the pyridine ring protons are influenced by the electron-donating amino group and the electron-withdrawing ester group. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (e.g., singlet, doublet) reveal adjacent proton-proton couplings.
¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound would display separate peaks for each unique carbon atom in the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with the carbonyl carbon appearing significantly downfield due to the deshielding effect of the attached oxygen atoms.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine Ring H | 7.0 - 8.5 | - |
| Amino (-NH₂) H | Broad signal, variable | - |
| Methyl (-OCH₃) H | ~3.8 | ~52 |
| Pyridine Ring C | - | 110 - 160 |
Note: The table presents generalized predicted values. Actual experimental values can vary based on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental formula. ufl.edu Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within 5 parts per million (ppm). frontagelab.comucdavis.edu This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. frontagelab.com
For this compound (C₇H₈N₂O₂), the calculated exact mass is 152.0586 g/mol . An experimental HRMS measurement would aim to match this value very closely, thereby confirming the molecular formula and ruling out other potential structures. The technique is sensitive enough to differentiate between nearly isobaric compounds, providing a high degree of confidence in the compound's identity. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.
Key expected vibrational frequencies include:
N-H Stretching: The amino group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C=O Stretching: The carbonyl group of the ester (C=O) will produce a strong, sharp absorption band around 1700-1730 cm⁻¹.
C-O Stretching: The C-O single bond of the ester group will have a characteristic band in the 1100-1300 cm⁻¹ region.
Aromatic C=C and C=N Stretching: The pyridine ring will show several absorption bands in the 1400-1600 cm⁻¹ region due to the stretching of the carbon-carbon and carbon-nitrogen double bonds.
Aromatic C-H Stretching: These vibrations typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz
Interactive Table: Characteristic FT-IR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Ester (C=O) | C=O Stretch | 1700 - 1730 | Strong |
| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |
| Ester (C-O) | C-O Stretch | 1100 - 1300 | Medium |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure
Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. scirp.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be constructed, revealing exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
While a published crystal structure for this compound was not identified in the search results, this technique, if applied, would provide invaluable information. For instance, it could detail the planarity of the pyridine ring, the conformation of the methyl ester group relative to the ring, and how the molecules pack in the crystal lattice, likely through hydrogen bonds involving the amino group and the ester's oxygen atoms. scirp.org Studies on similar molecules, such as pyridine derivatives, have successfully used SC-XRD to elucidate these structural details.
Computational Chemistry and Theoretical Studies
In conjunction with experimental techniques, computational chemistry provides deep insights into the molecular and electronic properties of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. scirp.org DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. irjweb.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbitals. For this compound, DFT calculations would help in understanding how the amino and methyl ester substituents influence the electron distribution on the pyridine ring and affect the HOMO-LUMO energies. This information is vital for predicting the molecule's behavior in chemical reactions, its potential as an electron donor or acceptor, and its optical properties. researchgate.net Theoretical studies on related pyridine derivatives have demonstrated the utility of DFT in correlating calculated electronic parameters with observed chemical behavior. nih.gov
Interactive Table: Key Parameters from DFT Calculations.
| Parameter | Significance |
|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.govnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a docking score or binding energy. nih.gov Following docking, MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time, offering a more realistic view of the interactions in a simulated physiological environment. nih.govmdpi.commdpi.com
While specific docking and MD simulation studies for this compound were not found, extensive research on closely related aminonicotinate derivatives illustrates the application and utility of these methods. For instance, a detailed computational study was performed on a series of 6-aminonicotinate-based antagonists targeting the P2Y12 receptor, a key protein in anti-platelet therapies. nih.gov In that study, molecular docking was employed to elucidate the probable binding modes of the antagonists within the P2Y12 active site. nih.gov The results identified key amino acid residues, such as Val102, Tyr105, His187, Arg256, and Tyr259, as crucial for the interaction and activity of these compounds. nih.gov
To validate the stability of these docked poses, MD simulations were performed. nih.gov These simulations confirmed the rationality of the docking results and helped compare the binding modes of compounds with varying activities. nih.gov The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. mdpi.com Furthermore, binding free energy calculations, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can be used to quantify the strength of the interaction, revealing that hydrophobic and hydrogen bond interactions are often pivotal for the binding of aminonicotinate derivatives to their targets. nih.gov These studies underscore the potential of using docking and MD simulations to guide the design of novel derivatives of this compound for specific biological targets.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that seek to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These in silico methods are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. researchgate.net
A significant 3D-QSAR study was conducted on a large series of 107 6-aminonicotinate-based compounds, which are structural isomers of 5-aminonicotinates, to understand the structural features required for their antagonist activity against the P2Y12 receptor. nih.gov This study utilized two common 3D-QSAR methods: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
The resulting CoMFA and CoMSIA models demonstrated satisfactory robustness and high predictive ability. nih.gov The key statistical parameters are summarized in the table below.
| Model | q² (Cross-validated R²) | R² (Non-cross-validated R²) | r²_pred (External validation R²) |
| CoMFA | 0.805 | 0.983 | 0.881 |
| CoMSIA | 0.762 | 0.935 | 0.690 |
The contour maps generated from these models provide a visual representation of how different structural modifications affect biological activity. For the 6-aminonicotinate series, the models highlighted regions where bulky or electropositive groups would enhance activity, and other areas where electronegative or hydrogen-bond-donating groups would be beneficial. nih.gov Such detailed structural insights are invaluable for guiding the rational design of new, more potent aminonicotinate derivatives. nih.gov
Prediction of Biological Activity and ADME Properties (e.g., SwissADME)
In silico tools play a crucial role in modern drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound at an early stage, helping to filter out candidates with unfavorable pharmacokinetic profiles. nih.govmdpi.combiosolveit.de SwissADME is a widely used, free web-based tool that computes key physicochemical descriptors and predicts ADME parameters, drug-likeness, and medicinal chemistry friendliness. nih.govyoutube.comnih.gov
For this compound, a SwissADME analysis predicts several favorable properties. The tool evaluates compliance with various drug-likeness rules, such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10). nih.gov The predicted physicochemical and pharmacokinetic properties for this compound indicate good potential for oral bioavailability. For example, its small size and moderate lipophilicity suggest a high probability of gastrointestinal absorption. nih.gov The predicted properties also indicate that the compound is not likely to be a substrate for P-glycoprotein, a key efflux pump that can limit drug absorption.
The following table summarizes the key properties of this compound as predicted by computational models like SwissADME.
| Property / Parameter | Predicted Value | Significance |
| Formula | C₇H₈N₂O₂ | Chemical Formula |
| Molecular Weight | 152.15 g/mol | Conforms to drug-likeness rules (<500) |
| LogP (Consensus) | 0.85 | Optimal lipophilicity for absorption |
| Water Solubility | Soluble | Favorable for formulation and distribution |
| H-Bond Acceptors | 4 | Conforms to Lipinski's rule (<10) |
| H-Bond Donors | 1 | Conforms to Lipinski's rule (<5) |
| Topological Polar Surface Area (TPSA) | 66.93 Ų | Good predictor of passive molecular transport |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| Lipinski's Rule of Five | 0 Violations | High probability of being an oral drug candidate |
Such in silico predictions are essential for prioritizing compounds for further experimental testing and for guiding the design of derivatives with improved ADME profiles. nih.gov
Conformational Analysis and Molecular Recognition Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, or conformations, can have different energy levels, and the preferred conformation influences how a molecule recognizes and interacts with its biological target. mdpi.com For this compound, conformational flexibility arises primarily from rotation around the single bonds connecting the amino group and the methyl ester group to the pyridine ring.
The aminopyridine moiety is a well-established and highly effective recognition group in molecular binding, particularly in interactions with biological macromolecules like proteins and nucleic acids. nih.govnih.gov The nitrogen atom in the pyridine ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively, forming specific directional interactions that are crucial for molecular recognition. nih.gov The methyl ester group also contributes to the recognition profile, with its carbonyl oxygen capable of acting as a hydrogen bond acceptor.
The specific three-dimensional arrangement of these functional groups creates a distinct pharmacophore that can fit into a complementary binding site on a target protein. The relative orientation of the amino and ester groups, dictated by the molecule's conformation, is critical for achieving an optimal fit and maximizing binding affinity. libretexts.org Computational methods, alongside experimental techniques, can be used to determine the lowest energy conformations and to understand how the molecule might adapt its shape upon binding to a receptor, a concept known as "induced fit." mdpi.com Studies on related pyridine-carboxylate derivatives have shown that these molecules can adopt specific conformations to engage in crucial binding interactions, guiding the development of selective inhibitors for various enzymes. nih.gov
Methyl 5 Aminonicotinate in Material Science and Other Applications
Development of Advanced Materials
The bifunctional nature of Methyl 5-aminonicotinate, possessing both a nucleophilic amino group and an ester group, positions it as a promising candidate for the development of advanced materials. These functional groups allow for its incorporation into polymeric structures and coatings, offering pathways to new materials with tailored properties.
While specific research on the direct application of this compound in polymers and coatings is not extensively documented, its chemical structure suggests significant potential. The amino group can react with various monomers, such as epoxides or isocyanates, to form polymer chains. This reactivity is characteristic of amines and is a fundamental principle in the synthesis of polyurethanes and epoxy resins.
Furthermore, the ester group can undergo transesterification or be hydrolyzed to a carboxylic acid, providing an additional site for polymerization or cross-linking. This dual reactivity could be exploited to create highly cross-linked polymers with enhanced thermal stability and mechanical strength. Pyridine-containing polymers are also known for their potential in applications such as gas separation membranes and catalysts, suggesting that polymers incorporating this compound could exhibit interesting functional properties. The presence of the nitrogen atom in the pyridine (B92270) ring can also enhance the adhesive properties of coatings on metal surfaces.
Coordination Chemistry and Metal Complexes
The pyridine nitrogen and the amino group of this compound provide excellent coordination sites for metal ions, making it a valuable ligand in the field of coordination chemistry. The study of metal-nicotinate complexes is a well-established area of research, and the introduction of the amino group offers further possibilities for creating novel coordination polymers and metal complexes with interesting structural and physical properties.
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. The structure and properties of these polymers can be tuned by varying the metal ion, the ligand, or the reaction conditions. While specific studies on coordination polymers derived from this compound are limited, research on related nicotinic acid derivatives provides a strong indication of its potential.
For instance, studies on metal complexes with nicotinic acid and its isomers have shown the formation of a wide variety of structures, from simple mononuclear complexes to intricate three-dimensional frameworks. The coordination can occur through the pyridine nitrogen and/or the carboxylate oxygen atoms. In the case of this compound, the amino group introduces an additional coordination site, which could lead to the formation of more complex and robust structures. The synthesis of such polymers would typically involve the reaction of a metal salt with the ligand in a suitable solvent, often under solvothermal conditions. Characterization of the resulting materials would involve techniques such as single-crystal X-ray diffraction to determine the crystal structure, and spectroscopic methods like FT-IR and UV-Vis to confirm the coordination of the ligand to the metal center.
Table 1: Potential Coordination Modes of this compound
| Coordination Site | Description |
| Pyridine Nitrogen | The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to a metal center. |
| Amino Group Nitrogen | The lone pair of electrons on the nitrogen atom of the amino group can also act as a donor to a metal ion. |
| Ester Carbonyl Oxygen | The oxygen atom of the carbonyl group in the methyl ester can potentially coordinate to a metal ion, although this is generally a weaker interaction. |
Coordination complexes, particularly those involving lanthanide or certain transition metals, often exhibit interesting photoluminescent properties. unimelb.edu.au The organic ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light at a characteristic wavelength. unimelb.edu.au This phenomenon is the basis for the development of luminescent materials for applications in sensing, bio-imaging, and lighting. nih.gov
Although there is no specific research detailing the photoluminescent properties of this compound complexes, the general principles of ligand design for luminescent materials suggest its potential. nih.gov The pyridine ring system can be an effective chromophore for absorbing UV light. Upon coordination to a suitable metal ion, such as europium(III) or terbium(III), it is plausible that the resulting complexes could exhibit characteristic red or green luminescence, respectively. The efficiency of the energy transfer and the quantum yield of the emission would depend on the specific metal ion and the coordination environment.
The field of molecular magnetism explores the magnetic properties of materials at the molecular level. Coordination polymers, especially those containing paramagnetic metal ions, can exhibit a range of interesting magnetic behaviors, including slow magnetic relaxation, which is a characteristic of single-molecule magnets (SMMs) and single-chain magnets (SCMs).
Research on heterometallic coordination polymers has shown that the choice of ligand plays a crucial role in mediating the magnetic interactions between metal centers. While there are no direct studies on the magnetic properties of coordination polymers specifically using this compound, studies on a related isomer, 6-methyl-2-oxonicotinate, have demonstrated slow magnetic relaxation in heterometallic coordination polymers containing lanthanide ions. This suggests that aminonicotinate ligands can be effective mediators of magnetic exchange. The specific arrangement of metal ions and the coordination geometry dictated by the ligand are key factors in determining the magnetic properties of the resulting material. The amino group in this compound could potentially influence the magnetic coupling in ways that differ from other nicotinic acid derivatives.
Table 2: Factors Influencing Magnetic Properties in Coordination Polymers
| Factor | Influence |
| Metal Ion | The choice of paramagnetic metal ion (e.g., lanthanides, transition metals) is the primary determinant of the magnetic properties. |
| Ligand Structure | The ligand dictates the geometry and dimensionality of the coordination polymer, which in turn affects the distances and angles between metal centers, influencing magnetic coupling. xn--michael-bhme-djb.denih.gov |
| Coordination Geometry | The coordination environment around the metal ion can affect its magnetic anisotropy, a key parameter for SMM behavior. |
Role as a Versatile Chemical Building Block
Beyond its potential in material science, this compound is a valuable and versatile building block in organic synthesis. prepchem.com Its bifunctional nature allows for a wide range of chemical transformations, making it a useful starting material for the synthesis of more complex heterocyclic compounds. nih.gov
The amino group can be diazotized and converted into a variety of other functional groups, or it can participate in condensation reactions to form new heterocyclic rings. For example, it can be used in the synthesis of fused pyridine systems, which are common motifs in pharmaceuticals and agrochemicals. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride, amide, or other derivatives. This versatility makes this compound a key intermediate in the synthesis of a diverse array of target molecules. nih.gov
Q & A
Q. How can researchers integrate disparate studies on this compound to resolve conflicting biological activity reports?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data. Use meta-analysis (fixed/random effects models) to quantify heterogeneity. Stratify by assay type (e.g., in vitro vs. in vivo) and adjust for publication bias via funnel plots. Highlight methodological variances (e.g., cell line differences) as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
